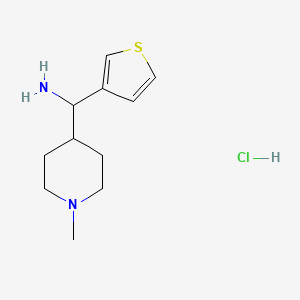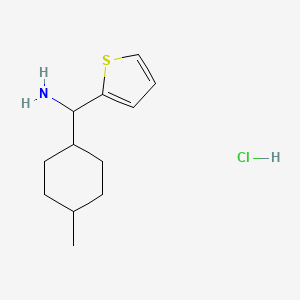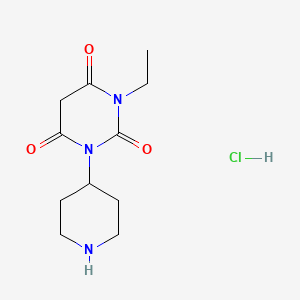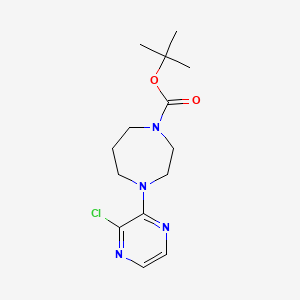
phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Overview
Description
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the CAS Number: 1197006-60-2 . It has a molecular weight of 191.27 and its IUPAC name is phenyl (tetrahydro-2H-pyran-4-yl)methylamine .
Molecular Structure Analysis
The InChI code for phenyl(tetrahydro-2H-pyran-4-yl)methanamine is 1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine has a molecular weight of 191.27 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride is potentially relevant in the context of chemical inhibitors used in studies of cytochrome P450 (CYP) isoforms in human liver microsomes. Chemical inhibitors play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is crucial for predicting drug-drug interactions. Selective inhibitors help in understanding the metabolism of various drugs by specific CYP isoforms, contributing to safer drug development and usage (Khojasteh et al., 2011).
Carcinogenicity Evaluation of Aromatic Compounds
The compound's structure, which includes phenyl and tetrahydropyran components, is of interest in studies evaluating the carcinogenicity of aromatic compounds. By modifying the aromatic rings of known carcinogens, researchers can assess the impact on potential carcinogenicity, providing insights into the structural features that contribute to such effects. This research is pivotal in understanding the molecular basis of carcinogenicity and designing safer chemicals (Ashby et al., 1978).
Pharmacology of Alpha1 Adrenergic Receptor Agonists
In the field of pharmacology, particularly concerning alpha1 adrenergic receptor agonists like phenylephrine, the study of phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride could provide insights into the drug's cardiovascular effects. Understanding the molecular interaction and efficacy of such compounds can aid in the development of medications for conditions like hypotension, offering targeted therapeutic options with potentially fewer side effects (Thiele et al., 2011).
Nutritional and Pharmacological Management of Phenylketonuria
The compound may also have implications in the research of metabolic disorders such as phenylketonuria (PKU), where understanding the role of cofactors like tetrahydrobiopterin (BH4) in enzyme activity is crucial. Studies in this area can lead to improved therapeutic strategies for managing PKU, potentially involving compounds that enhance the activity of the phenylalanine hydroxylase enzyme (Ney et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is a basic organic chemical raw material and a high-quality fuel . It is mainly used in fine chemicals, plastics, and other fields, and is also an important raw material for pesticides and medicines .
Mode of Action
The mode of action of phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride involves its interaction with its targets, resulting in changes that contribute to its function as a raw material in various fields
Biochemical Pathways
It is known that the compound plays a role in the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .
Result of Action
It is known that the compound contributes to the synthesis of various products in the fields of fine chemicals, plastics, pesticides, and medicines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenyl(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride . .
properties
IUPAC Name |
oxan-4-yl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-5,11-12H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXHYZMPDTXKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(pyrrolidin-1-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1471966.png)



